N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O2 and its molecular weight is 358.486. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Kinase Inhibition
Compounds structurally related to N1-cyclopentyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide have been investigated for their antitumor activities. For instance, the optimization of lead compounds targeting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, has led to derivatives with promising antitumor activities. These compounds inhibit CDK2/cyclin A, affecting tumor cell proliferation and showing significant in vivo antitumor potency in xenograft models. This research underscores the potential of such compounds in developing new anticancer agents (Pevarello et al., 2005).
Anticonvulsant Properties
Another area of application is the synthesis of hybrid compounds combining features of known antiepileptic drugs (AEDs) with derivatives structurally akin to this compound. These hybrids have shown broad spectra of activity in preclinical seizure models, highlighting their potential as novel anticonvulsant agents. Such studies are crucial for developing more effective treatments for epilepsy and related seizure disorders (Kamiński et al., 2015).
Histone Deacetylase Inhibition for Cancer Treatment
Research into N-hydroxyphenylacrylamides, a class of compounds related to this compound, has demonstrated their effectiveness as novel histone deacetylase inhibitors (HDACi). These inhibitors play a significant role in regulating gene expression, offering therapeutic potential for treating various cancers and neurodegenerative diseases. The development of such compounds contributes to the expanding arsenal of targeted cancer therapies (Thaler et al., 2010).
Kinase Inhibition for Targeted Cancer Therapy
Structural optimization efforts have also led to the identification of derivatives that target both EGFR-activating and resistance mutations, showing substantial in vitro and in vivo antitumor activity. These findings are particularly relevant for treating non-small-cell lung cancer (NSCLC), offering insights into overcoming drug resistance in cancer therapy (Yang et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to exhibit potent inhibitory activity against AChE, and to a lesser extent, BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine to terminate its action at the synapses. By inhibiting these enzymes, the compound prolongs the action of acetylcholine, leading to enhanced cholinergic transmission . This can have various downstream effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease, where cholinergic deficits are commonly observed .
Result of Action
The primary result of the action of N-cyclopentyl-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .
Properties
IUPAC Name |
N'-cyclopentyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c25-19(20(26)22-17-7-4-5-8-17)21-11-6-12-23-13-15-24(16-14-23)18-9-2-1-3-10-18/h1-3,9-10,17H,4-8,11-16H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHVHQYZHUGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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